molecular formula C20H18O5 B1240481 6-(3,3-Dimethylallyl)galangin

6-(3,3-Dimethylallyl)galangin

Cat. No.: B1240481
M. Wt: 338.4 g/mol
InChI Key: DLUFCWQGHRQRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,3-dimethylallyl)galangin is a trihydroxyflavone that is galangin substituted by a prenyl group at position 6. It is a 7-hydroxyflavonol and a trihydroxyflavone. It derives from a galangin.

Scientific Research Applications

Anticancer Properties

  • Apoptosis Induction in Hepatocellular Carcinoma : 6-(3,3-Dimethylallyl)galangin has been shown to induce apoptosis in hepatocellular carcinoma cells through a mitochondrial pathway, suggesting its potential as a chemotherapeutic drug (Zhang et al., 2010).
  • Inhibition of Proliferation in β-Catenin Response Transcription-Positive Cancer Cells : It suppresses the proliferation of these cancer cells by promoting β-catenin degradation independently of the adenomatous polyposis coli/Axin/Glycogen Synthase Kinase-3β pathway (Gwak et al., 2011).
  • Effects on Autophagy in HepG2 Cells : It induces autophagy in HepG2 cells through a p53-dependent pathway, offering insights into novel cancer treatment mechanisms (Wen et al., 2012).

Anti-Inflammatory and Antimicrobial Effects

  • Suppression of Inflammatory Gene Expression : It significantly suppresses the production of pro-inflammatory markers in polyinosinic-polycytidylic acid-stimulated microglial cells, revealing potential neuroinflammatory treatment options (Choi et al., 2017).
  • Antimicrobial Effects Against Staphylococcus aureus : Demonstrated by its ability to cause significant potassium loss from Staphylococcus aureus cells, indicating potential as a natural antimicrobial agent (Cushnie & Lamb, 2005).

Enzyme Inhibition and Metabolic Effects

  • Inhibition of α-Glucosidase Activity : It effectively inhibits α-glucosidase, contributing to the treatment of type 2 diabetes (Zeng et al., 2019).
  • Influence on Cytochrome P450 Enzymes : Long-term administration alters the activities of several cytochrome P450 enzymes, hinting at its potential to enhance oral drug bioavailability and chemoprevention (Ma et al., 2019).

Miscellaneous Applications

  • Liver Targeting for Drug Delivery : Galangin loaded into liver-targeted polymeric micelles shows improved delivery to the liver, indicating potential for targeted drug delivery systems (Patil et al., 2019).
  • Antioxidant Properties : Studies show it possesses significant antioxidant activity, which contributes to its anticancer and anti-inflammatory effects (Bacanlı et al., 2017).

Properties

IUPAC Name

3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-11(2)8-9-13-14(21)10-15-16(17(13)22)18(23)19(24)20(25-15)12-6-4-3-5-7-12/h3-8,10,21-22,24H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUFCWQGHRQRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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